
3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal typically involves the reaction of 2,2-dimethylpropanal with a thiazole derivative. One common method is the condensation reaction between 2,2-dimethylpropanal and 2-amino-4,5-dimethylthiazole under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and product quality.
化学反応の分析
Types of Reactions
3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring.
科学的研究の応用
3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and cellular processes.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The thiazole ring’s presence allows it to interact with proteins and other biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- (Dimethyl-1,3-thiazol-2-yl)methanamine
- 1-(Dimethyl-1,3-thiazol-2-yl)-3,3-dimethylbutan-1-amine
Uniqueness
3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal is unique due to its specific structural features, such as the presence of both a thiazole ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its unique structure also contributes to its potential as a valuable tool in scientific research and industrial processes.
特性
分子式 |
C10H15NOS |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
3-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H15NOS/c1-7-8(2)13-9(11-7)5-10(3,4)6-12/h6H,5H2,1-4H3 |
InChIキー |
GOSIZFJQUNNYTH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)CC(C)(C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
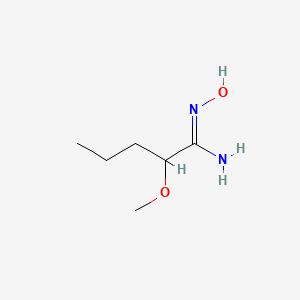
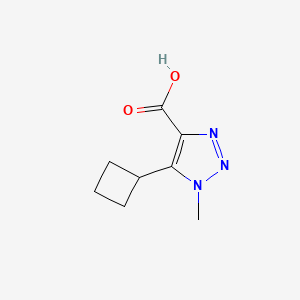
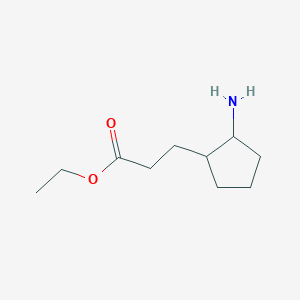
amine](/img/structure/B13311698.png)

![Methyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13311715.png)
![4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)
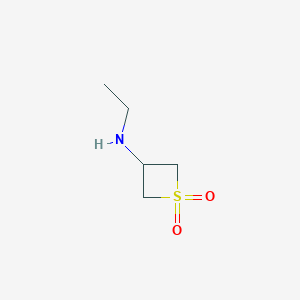
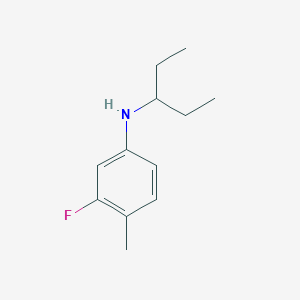
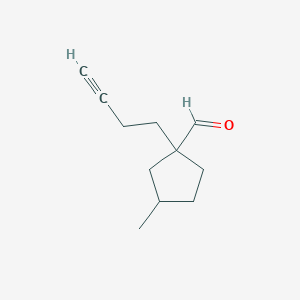
![3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane](/img/structure/B13311758.png)
![2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13311759.png)
